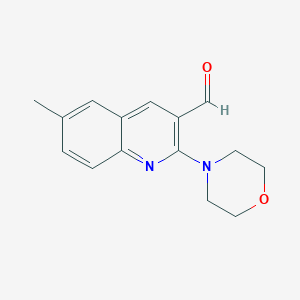

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(morpholin-4-yl)quinoline-3-carbaldehyde has been condensed with 2-[(4aminopentyl)(ethyl)amino]ethanol in an alcoholic solvent, preferably isopropyl alcohol, to form an imine intermediate. This intermediate is then reduced with a suitable reducing agent, preferably sodium borohydride, to yield corresponding amine derivatives of quinolone .

Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is 256.30, and its molecular formula is C15H16N2O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I have access to.

科学的研究の応用

Medicinal Chemistry: Potential Therapeutic Applications

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde has been explored for its potential therapeutic applications. Its structure is conducive to modification, allowing it to bind to various biological targets. For instance, quinoline derivatives have been studied for their inhibitory activity against phosphodiesterase (PDE) enzymes . These enzymes are significant in the regulation of intracellular levels of cyclic nucleotides and are therapeutic targets for various diseases, including neurodegenerative disorders and cancer.

Material Science: Advanced Material Synthesis

In material science, this compound’s unique molecular structure could be utilized in the synthesis of advanced materials. Quinoline derivatives are known for their ability to interact with light and metals, which can be advantageous in creating new photovoltaic materials or metal-organic frameworks (MOFs) for gas storage or catalysis .

Environmental Science: Pollutant Detection and Remediation

The reactivity of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be harnessed in environmental science for the detection and remediation of pollutants. Its ability to form complexes with metals can be used in designing sensors for heavy metal ions in water sources . Additionally, its structural framework could be modified to create compounds that degrade or neutralize environmental toxins.

Analytical Chemistry: Development of Analytical Reagents

This compound’s molecular framework makes it suitable for developing analytical reagents. Quinoline derivatives can be used to create fluorescent probes for the detection of ions or molecules in complex biological or environmental samples. Their fluorescence properties can be tuned for high sensitivity and selectivity in various analytical applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be used to study enzyme inhibition. Its structure allows it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that can regulate metabolic pathways or treat diseases .

Pharmacology: Drug Design and Discovery

The pharmacological potential of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde lies in its capacity to serve as a scaffold in drug design. Its quinoline core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .

特性

IUPAC Name |

6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMBTTGOVAITPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901332205 |

Source

|

| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641259 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde | |

CAS RN |

433688-22-3 |

Source

|

| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B470012.png)

![6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B470027.png)

![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B470034.png)

![5-(4-Ethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B470035.png)

![2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470040.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470043.png)

![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)

![N-[[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B470150.png)